amonabactin T

Iron Acquisition Virulence Aeromonas

Amonabactin T is a specific member of the amonabactin family, which are bis-catecholate siderophores produced by the pathogenic bacterium *Aeromonas hydrophila* to acquire iron in low-iron environments, such as within a host. It is a peptide-based molecule composed of 2,3-dihydroxybenzoic acid (DHB), lysine, glycine, and the amino acid tryptophan, which distinguishes it from its structural analog, amonabactin P, which contains phenylalanine.

Molecular Formula C6H5N3O
Molecular Weight 0
CAS No. 120919-04-2
Cat. No. B1166663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameamonabactin T
CAS120919-04-2
Synonymsamonabactin T
Molecular FormulaC6H5N3O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amonabactin T (120919-04-2): A Tryptophan-Containing Bis-Catecholate Siderophore for Iron Acquisition and Pathogenicity Studies


Amonabactin T is a specific member of the amonabactin family, which are bis-catecholate siderophores produced by the pathogenic bacterium *Aeromonas hydrophila* to acquire iron in low-iron environments, such as within a host [1]. It is a peptide-based molecule composed of 2,3-dihydroxybenzoic acid (DHB), lysine, glycine, and the amino acid tryptophan, which distinguishes it from its structural analog, amonabactin P, which contains phenylalanine [2]. As a virulence factor, it plays a critical role in the pathogenicity of *Aeromonas* species by enabling the bacterium to scavenge essential iron from host proteins [3].

Aeromonas iron acquisition and virulence modeling in low-iron, host-like conditions
Exclusive biosynthetic induction via L-tryptophan enables controlled siderophore output
Tryptophan-containing bis-catecholate probe distinguishable from phenylalanine analog

Why Generic Siderophore Substitution Fails: The Functional Specificity of Amonabactin T


Substituting amonabactin T with a closely related analog, such as amonabactin P or enterobactin, is not functionally equivalent due to key differences in their host iron acquisition mechanisms and regulation. Amonabactin T's unique ability to acquire iron from host Fe-transferrin in serum is a critical differentiator; Aeromonas isolates producing amonabactin can grow in heat-inactivated serum, whereas enterobactin-producing strains cannot [1]. Furthermore, the production of amonabactin T is specifically and exclusively induced by the presence of L-tryptophan, a level of biosynthetic control not shared with other siderophores, allowing for precise experimental manipulation [2]. These factors directly impact the validity of research models focused on *Aeromonas* virulence and iron acquisition pathways.

Enterobactin may not support serum iron acquisition in Aeromonas models

Reported growth dependence on Fe-transferrin utilization is amonabactin-specific; enterobactin-producing strains showed no growth in heat-inactivated serum.

Amonabactin P may not enable exclusive tryptophan-controlled production

Biosynthetic regulation differs: only amonabactin T is exclusively induced by L-tryptophan, affecting experimental control of siderophore output.

Amonabactin T (120919-04-2) Product-Specific Quantitative Evidence Guide


Iron Acquisition from Host Transferrin: Amonabactin T vs. Enterobactin

Amonabactin T enables growth in host-like conditions where the alternative siderophore, enterobactin, fails. In a comparative study, 50 out of 54 amonabactin-producing Aeromonas isolates were able to grow in heat-inactivated serum by acquiring iron from Fe-transferrin. In contrast, 0 out of 30 enterobactin-producing strains grew under the same conditions [1]. This demonstrates a clear, quantifiable functional advantage for amonabactin in a host-mimicking environment.

Serum iron acquisition
Head-to-head
92.6% (50/54) growth vs. 0% (0/30) for enterobactin

Supports host-mimicking virulence model relevance

Heat-inactivated serum; Aeromonas isolates

Iron Acquisition Virulence Aeromonas Siderophore Transferrin

Biosynthetic Regulation: Amonabactin T vs. Amonabactin P

The production of amonabactin T can be precisely and exclusively induced, unlike its structural analog. Supplementing *Aeromonas hydrophila* cultures with 0.3 mM L-tryptophan resulted in the exclusive synthesis of amonabactin T, with no production of amonabactin P. Conversely, supplementation with L-phenylalanine led to the predominant, but not exclusive, production of amonabactin P [1]. This provides a unique experimental tool for controlling siderophore output.

Biosynthetic control
Head-to-head
Exclusive T production (100%) vs. non-exclusive P production

Enables defined experimental siderophore output

0.3 mM L-tryptophan vs. L-phenylalanine supplementation

Biosynthesis Regulation Siderophore Aeromonas Tryptophan

Iron(III) Coordination Chemistry: Amonabactin T vs. Other Catecholate Siderophores

The amonabactins, including amonabactin T, exhibit a well-defined iron(III) coordination chemistry with specific stability constants. As tetradentate ligands, they form a 2:3 metal-to-ligand complex (Fe₂Amo₃⁶⁻) at high pH with a log β₂₃₀ of 86.3, and a 1:1 complex (FeAmo) at lower pH with a log β₁₁₀ of 34.3 [1]. This quantitative stability data is essential for understanding its iron-scavenging capacity relative to host proteins and other siderophores, but a direct numerical comparison to other specific siderophores under identical conditions is not available in the provided literature.

Fe(III) complex stability
Class-level
log β₂₃₀ = 86.3 (Fe₂Amo₃); log β₁₁₀ = 34.3 (FeAmo)

Supports iron-chelation dynamics modeling

Direct head-to-head stability comparison not available

Coordination Chemistry Iron Chelation Siderophore Stability Constant Amonabactin

Best Research and Industrial Application Scenarios for Amonabactin T (120919-04-2)


Studying Aeromonas Virulence in Host-Mimicking Iron-Limited Conditions

Amonabactin T is the ideal tool for investigating iron acquisition-dependent virulence mechanisms of *Aeromonas hydrophila* in a host-like environment. As demonstrated, amonabactin-producing strains can utilize Fe-transferrin as an iron source to grow in serum, a capability lacking in strains that produce the alternative siderophore enterobactin [5]. This allows researchers to create a defined system to study the specific role of amonabactin-mediated iron uptake in pathogenicity, independent of heme-based systems [6].

Controlled Biosynthetic Studies of Bis-Catecholate Siderophores

The biosynthesis of amonabactin T can be exclusively induced by supplementing growth media with 0.3 mM L-tryptophan, while its structural analog amonabactin P is produced with L-phenylalanine [5]. This provides a uniquely controllable system for studying the regulation and assembly of nonribosomal peptide synthetase (NRPS) products, particularly the unusual iterative-alternative-optional mechanism of the amonabactin assembly line [6]. Researchers can use this to produce specific siderophore variants for downstream applications or to probe the enzyme's substrate specificity.

Engineering Siderophore-Based Molecular Probes and Conjugates

The well-characterized coordination chemistry of amonabactin T, with defined stability constants for both 1:1 and 2:3 Fe(III) complexes [5], provides a solid foundation for developing siderophore-based tools. Its internalization via the FstC outer membrane receptor, which demonstrates broad ligand plasticity, makes it a promising scaffold for designing 'Trojan Horse' conjugates to deliver antimicrobials or fluorescent probes specifically into *Aeromonas* species [6]. The quantifiable iron-binding properties are essential for optimizing such conjugates.

Application
Selection Property
Validation Focus
Aeromonas iron acquisition and virulence modeling
Transferrin-mediated iron acquisition capability
Serum growth assays vs. enterobactin controls
Controlled siderophore biosynthesis studies
Exclusive L-tryptophan-inducible production
Product profile analysis (HPLC, LC-MS)
Siderophore-based probe and conjugate engineering
Defined Fe(III) coordination stability constants
Conjugate stability and receptor-mediated uptake assays

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